(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine
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Overview
Description
Synthesis Analysis
The synthesis process of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” is not clearly documented in the available resources .Molecular Structure Analysis
The molecular structure of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .Scientific Research Applications
Antitumor Activity
One study focused on the synthesis of 1,2-bis(arylsulfonyl)-1-methylhydrazines, evaluating their antineoplastic activity against leukemia. The most active compound in this series showed significant survival time extension in tumor-bearing mice, indicating its potential as an antitumor agent (Shyam et al., 1986).
DNA Binding and Antioxidant Activity
Another research created ruthenium(III) complexes with thiosemicarbazone ligands, showing DNA binding via intercalation and significant antioxidant activity. These complexes demonstrated cytotoxicity against cancer cells, suggesting their application in cancer treatment (Sampath et al., 2013).
Synthesis of Broad-Spectrum Antibacterial Candidates
A study synthesized two N′-heteroarylidene-1-carbohydrazide derivatives with broad-spectrum antibacterial properties and moderate antifungal activity. These compounds showed potent antibacterial activity with minimal inhibitory concentration values, indicating their effectiveness in killing bacteria at low concentrations (Al-Wahaibi et al., 2020).
Chemical Derivatization for Compound Analysis
Research on 2-nitrophenylhydrazine (2-NPH) has shown its utility in the derivatization of carboxylic acids, aldehydes, and ketones for their analysis via high-performance liquid chromatography. This method aids in identifying and quantifying these compounds in various samples, highlighting the versatility of nitrophenylhydrazines in analytical chemistry (Peters et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c1-10-11-5-6-4-7(12(13)14)2-3-8(6)9/h2-5,10H,1H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIXRZRBPHUCRY-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine |
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